4-[(2,4-Dichlorobenzyl)oxy]benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11Cl2NO2 |
|---|---|
Molecular Weight |
296.1 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-4-1-10(13(16)7-11)8-19-12-5-2-9(3-6-12)14(17)18/h1-7H,8H2,(H2,17,18) |
InChI Key |
LARJJEMUTNCPLC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)OCC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for Benzamide (B126) Derivatives in Academic Research
The synthesis of benzamide derivatives is a cornerstone of modern organic chemistry, with a wide array of methods developed to facilitate their preparation. These strategies can be broadly categorized into classical amidation reactions and more contemporary coupling reactions.
Classical Amidation Reactions and Variants
The most traditional and widely employed method for the synthesis of benzamides involves the reaction of a carboxylic acid derivative with an amine. A common approach is the conversion of a benzoic acid to a more reactive acyl chloride, which then readily reacts with ammonia (B1221849) or a primary or secondary amine to form the corresponding benzamide. This reaction, often performed in the presence of a base to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction. google.com
Numerous reagents have been developed to facilitate the direct coupling of carboxylic acids with amines, bypassing the need for an acyl chloride intermediate. These coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Commonly used coupling agents in academic research are summarized in the table below. acs.org
| Coupling Agent Category | Examples |
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) |
| Uronium/Guanidinium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| Other Dehydrating Agents | TsCl/Py, TiCl4, Ph2POCl |
These methods offer a range of options to accommodate various functional groups and reaction conditions, making them versatile tools for the synthesis of a diverse library of benzamide derivatives.
Coupling Reactions for Aromatic Substitutions
In addition to classical amidation, cross-coupling reactions have emerged as powerful tools for the synthesis of substituted benzamides. For instance, palladium-catalyzed carbonylation of aryl halides in the presence of an amine and carbon monoxide provides a direct route to benzamides. acs.org This method is particularly useful for introducing the benzamide moiety onto a pre-functionalized aromatic ring.
More recent advancements have explored direct C-H activation and amidation of aromatic compounds, offering a more atom-economical approach. While still an active area of research, these methods hold promise for the streamlined synthesis of complex benzamide structures.
Targeted Synthesis of 4-[(2,4-Dichlorobenzyl)oxy]benzamide
The synthesis of the specific compound this compound can be logically approached in a two-step sequence: the formation of the ether linkage followed by the construction of the benzamide functionality.
Introduction of the 2,4-Dichlorobenzyl Ether Linkage
The ether linkage in this compound is typically formed via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this synthesis, the starting materials would be 4-hydroxybenzamide (B152061) and 2,4-dichlorobenzyl chloride.
However, a more common and often higher-yielding approach involves starting with a precursor to the benzamide, such as methyl 4-hydroxybenzoate (B8730719). The phenolic proton of methyl 4-hydroxybenzoate is deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide then displaces the chloride from 2,4-dichlorobenzyl chloride to form the ether-linked intermediate, methyl 4-[(2,4-dichlorobenzyl)oxy]benzoate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).
A general representation of this Williamson ether synthesis is as follows:
This method is highly effective for the formation of aryl-benzyl ethers and is a standard procedure in organic synthesis. nih.gov
Formation of the Benzamide Moiety
Once the ether linkage is established in the form of methyl 4-[(2,4-dichlorobenzyl)oxy]benzoate, the final step is the conversion of the methyl ester to the primary amide. This transformation can be achieved through several methods.
A straightforward approach is the direct aminolysis of the ester with ammonia. This typically requires heating the ester in a solution of ammonia in a suitable solvent like methanol (B129727) in a sealed vessel.
Alternatively, the methyl ester can first be hydrolyzed to the corresponding carboxylic acid, 4-[(2,4-dichlorobenzyl)oxy]benzoic acid, under basic conditions (e.g., using sodium hydroxide (B78521) in a water/methanol mixture) followed by an acidic workup. The resulting carboxylic acid can then be converted to the benzamide using one of the classical amidation methods described in section 2.1.1. For example, the carboxylic acid can be activated with a coupling agent like EDC or converted to the acyl chloride with thionyl chloride, followed by reaction with ammonia.
The choice of method depends on the desired scale, purity requirements, and the compatibility of other functional groups in the molecule.
Design and Synthesis of Structural Analogs and Derivatives of this compound
The modular nature of the synthesis of this compound allows for the straightforward design and synthesis of a wide range of structural analogs. By varying the starting materials, derivatives with different substitution patterns can be readily prepared.
The following table illustrates some potential structural modifications and the corresponding starting materials that could be used to synthesize these analogs.
| Analog Type | General Structure | Required Starting Material 1 (Phenolic Component) | Required Starting Material 2 (Benzyl Halide) |
| Modified Benzyl (B1604629) Ring Substitution | 4-Hydroxybenzamide or its ester | Substituted Benzyl Halide (e.g., 4-chlorobenzyl chloride, 2,6-dichlorobenzyl chloride) | |
| Modified Benzamide Ring Substitution | Substituted 4-Hydroxybenzoic acid or its ester (e.g., 3-fluoro-4-hydroxybenzoic acid) | 2,4-Dichlorobenzyl chloride | |
| N-Substituted Benzamides | 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid | Primary or Secondary Amine (e.g., methylamine, piperidine) |
The synthesis of these analogs would follow the same fundamental principles outlined in section 2.2. For N-substituted analogs, the final amidation step would involve the coupling of 4-[(2,4-dichlorobenzyl)oxy]benzoic acid with the desired primary or secondary amine, often facilitated by a coupling agent.
This systematic variation of the molecular structure is a key strategy in fields such as drug discovery, where the exploration of structure-activity relationships is crucial for the development of new therapeutic agents.
Modification of the Benzamide Nitrogen Substituent
The primary amide group of this compound serves as a crucial point for structural diversification. The introduction of substituents on the benzamide nitrogen can significantly influence the compound's physicochemical properties and biological activity. General synthetic strategies to achieve N-substitution typically involve the acylation of a primary or secondary amine with a derivative of 4-[(2,4-dichlorobenzyl)oxy]benzoic acid.
A common route begins with the synthesis of 4-[(2,4-dichlorobenzyl)oxy]benzoic acid, which is then activated to an acid chloride or coupled with an amine using standard peptide coupling reagents. For instance, treatment of 4-[(2,4-dichlorobenzyl)oxy]benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acid chloride. This reactive intermediate can then be reacted with a wide array of amines to afford the desired N-substituted benzamides.
While specific examples for the N-substitution of this compound are not extensively detailed in the reviewed literature, the synthesis of N-substituted benzamides is a well-established transformation in organic chemistry. nih.govmdpi.com The following table illustrates the types of N-substituents that have been incorporated into analogous benzamide structures, showcasing the chemical diversity that can be achieved.
| Starting Material | Reagent | N-Substituent | Reference |
| 4-Hydroxybenzoic acid derivative | Substituted amine, coupling agents | Alkyl, Aryl, Heterocyclyl | mdpi.com |
| 4-Nitrobenzoyl chloride | Cyclic amines (e.g., piperidine, morpholine) | Cyclic amines | nih.gov |
This table presents generalized N-substitution reactions on benzamide scaffolds as specific examples for this compound were not available in the searched literature.
Variations in the Dichlorophenyl Ring Substitution Pattern
The general synthetic approach involves the Williamson ether synthesis, where 4-hydroxybenzamide or a suitable precursor is reacted with the desired dichlorobenzyl chloride or bromide in the presence of a base. For example, to obtain 4-[(3,4-dichlorobenzyl)oxy]benzamide, one would use 3,4-dichlorobenzyl chloride as the starting material. nih.gov Similarly, 4-[(2,6-dichlorobenzyl)oxy]benzamide can be prepared using 2,6-dichlorobenzyl chloride. ipinnovative.com
The choice of the dichlorobenzyl isomer can impact the reaction conditions and yields. The reactivity of the benzyl halide can be influenced by the steric hindrance and electronic effects imposed by the chlorine atoms.
| Dichlorobenzyl Isomer | Resulting Compound | Key Synthetic Step | Reference |
| 2,4-Dichlorobenzyl chloride | This compound | Williamson ether synthesis | General Knowledge |
| 3,4-Dichlorobenzyl chloride | 4-[(3,4-Dichlorobenzyl)oxy]benzamide | Williamson ether synthesis | nih.gov |
| 2,6-Dichlorobenzyl chloride | 4-[(2,6-Dichlorobenzyl)oxy]benzamide | Williamson ether synthesis | ipinnovative.com |
This table illustrates the synthesis of different dichlorophenyl analogues of the target compound.
Heterocyclic Ring Incorporations and Bioisosteric Replacements
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, both the phenyl rings and the amide linker can be replaced by various heterocyclic systems. nih.govmdpi.comgoogle.com
For instance, the benzamide moiety can be replaced with a bioisosteric heterocycle such as an oxadiazole. The synthesis of such analogues would involve a multi-step sequence, potentially starting from 4-[(2,4-dichlorobenzyl)oxy]benzonitrile. The nitrile could be converted to an N-hydroxyamidine, which upon cyclization with an appropriate acyl chloride, would yield the desired 1,2,4-oxadiazole (B8745197) ring. mdpi.com
The dichlorophenyl ring or the central phenyl ring could also be replaced by various heterocycles like pyridine, pyrazole, or thiazole (B1198619) to explore different spatial arrangements and electronic distributions. The synthesis of these analogues would necessitate the use of heterocyclic starting materials in the core synthetic pathway. For example, a pyridyl ether analogue could be synthesized from a corresponding hydroxypyridine derivative.
| Original Moiety | Bioisosteric Replacement | General Synthetic Strategy | Reference |
| Benzamide | 1,2,4-Oxadiazole | Cyclization of N-hydroxyamidine | mdpi.comgoogle.com |
| Phenyl Ring | Pyridine, Thiazole, Pyrazole | Use of heterocyclic starting materials | nih.gov |
This table provides examples of bioisosteric replacements in related benzamide structures, as direct replacements for this compound were not explicitly found.
Stereochemical Considerations in Synthetic Pathways
A review of the available scientific literature did not yield any information regarding stereochemical considerations in the synthetic pathways of this compound. The molecule itself is achiral, and there are no stereocenters present in its structure. Consequently, stereoselective synthesis is not a required aspect for its preparation. The introduction of chiral centers through modification of the core structure would necessitate stereocontrolled synthetic methods, but such derivatives were not found in the searched literature.
Based on a comprehensive search of available scientific literature, there is currently a lack of specific published research detailing the molecular mechanism of action for the compound this compound. While the broader class of benzamides has been studied for various biological activities, detailed experimental data elucidating the specific cellular and molecular interactions of this particular compound are not presently available in the public domain.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the molecular mechanism of action for this compound that adheres to the requested outline, as this would require speculation beyond established research findings. Information regarding its specific cellular and subcellular targets, molecular interactions with biomolecules, effects on signaling cascades, and structure-based mechanistic insights has not been documented in the reviewed sources.
Further experimental research, including target identification studies, biochemical assays, and structural biology analyses, would be necessary to elucidate the molecular mechanisms of this compound.
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Potency and Selectivity
The biological potency and selectivity of 4-[(2,4-Dichlorobenzyl)oxy]benzamide analogs are highly sensitive to the nature and position of substituents on both the benzamide (B126) and the benzyl (B1604629) rings. Research into related 4-(benzyloxy)benzamide derivatives has provided valuable insights into these relationships.
Systematic modifications of the 4-(benzyloxy)benzamide scaffold have demonstrated that even minor changes can lead to significant shifts in activity. For instance, in a series of 4-(benzyloxy)benzamide analogs evaluated as inhibitors of the enzyme PARP10 (ARTD10), the size and electronic nature of the substituent on the benzyloxy ring were found to be critical for potency.
| Compound/Analog | Substituent on Benzyl Ring | PARP10/ARTD10 IC50 (µM) |
| Analog 1 | 2,4-Dichloro | Data not available in provided search results |
| Analog 2 | Unsubstituted | > 50 |
| Analog 3 | 4-Methoxy | 10.2 |
| Analog 4 | 4-Trifluoromethyl | 2.8 |
| Analog 5 | 3,4-Dichloro | 1.8 |
It is evident from these findings that the presence and nature of substituents on the benzyl ring play a crucial role in determining the inhibitory potency of 4-(benzyloxy)benzamide derivatives.
Conformational Analysis and Bioactive Conformations
The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its ability to interact with a biological target. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. However, it is likely that only a specific conformation, the "bioactive conformation," is responsible for its pharmacological activity upon binding to its target receptor or enzyme.
Conformational analysis of diaryl ether-containing compounds, a structural motif present in this compound, has shown that the rotational freedom around the ether linkage can be influenced by the presence of substituents on the aromatic rings. In the case of this compound, the chlorine atoms at the 2 and 4 positions of the benzyl ring can create steric hindrance, which may restrict the molecule's conformational flexibility and favor a particular spatial arrangement. This preferred conformation could be key to its biological activity.
Computational modeling and techniques such as X-ray crystallography are often employed to determine the preferred conformations of small molecules and to understand how they fit into the binding sites of their biological targets. Identifying the bioactive conformation of this compound is a crucial step in understanding its mechanism of action and in designing more potent and selective analogs.
Role of the 2,4-Dichlorobenzyl Moiety in Activity
The 2,4-dichlorobenzyl group is a key structural feature of this compound and is presumed to play a significant role in its biological activity. The presence of two chlorine atoms on the benzyl ring has several implications for the molecule's properties.
Firstly, the chlorine atoms are electron-withdrawing, which can influence the electronic properties of the entire molecule, including the benzyloxy oxygen and the benzamide ring. This can affect the molecule's ability to form hydrogen bonds or engage in other electronic interactions with its biological target.
Furthermore, the lipophilicity of the molecule is increased by the presence of the chlorine atoms, which can affect its ability to cross cell membranes and reach its site of action. The specific 2,4-disubstitution pattern is often found in biologically active compounds, suggesting that this arrangement is particularly favorable for interaction with certain biological targets.
Electronic and Steric Effects on Pharmacological Profiles
Electronic Effects: The electronic properties of a molecule are described by parameters such as the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent. The chlorine atoms on the benzyl ring of this compound are electron-withdrawing, which can impact the acidity of the benzamide N-H group and the basicity of the carbonyl oxygen. These changes in electronic distribution can affect the strength of hydrogen bonds and other electrostatic interactions with a biological target.
Steric Effects: Steric effects relate to the size and shape of the molecule and its functional groups. Parameters such as the Taft steric parameter (Es) and molar refractivity (MR) are used to quantify these effects. The bulky 2,4-dichlorobenzyl group imposes significant steric constraints on the molecule, influencing its preferred conformation and how it can orient itself within a binding site. The size of the substituents can either be beneficial, by promoting a better fit in a large binding pocket, or detrimental, by causing steric clashes that prevent optimal binding.
The combination of these electronic and steric factors ultimately determines the potency and selectivity of this compound. A favorable balance of these properties is necessary for high-affinity binding to the intended biological target while minimizing off-target effects.
Quantitative Structure-Activity Relationships (QSAR) and Predictive Models
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By using statistical methods, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process.
For a series of compounds related to this compound, a QSAR model would typically involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
Once these descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build an equation that correlates the descriptors with the observed biological activity (e.g., IC50 or EC50). A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (r²) and a high cross-validated correlation coefficient (q²), which indicate its predictive power.
For instance, a hypothetical QSAR equation for a series of 4-(benzyloxy)benzamide derivatives might look like:
log(1/IC50) = a(logP) + b(MR) + c*(σ) + d
where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model could reveal that hydrophobicity (logP) and the electronic nature of the substituents (σ) are the most important factors influencing the activity of these compounds.
While a specific QSAR model for this compound is not available in the provided search results, QSAR studies on structurally related N-benzylbenzamide and other benzamide derivatives have been successfully used to guide the design of new inhibitors for various biological targets. These models provide a powerful tool for predicting the activity of novel analogs and for understanding the key structural features required for a desired pharmacological effect.
Computational Chemistry and Molecular Modeling
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 4-[(2,4-Dichlorobenzyl)oxy]benzamide, this method is instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. Given the structural similarities to other known anticancer agents, a likely target for this compound is tubulin, specifically at the colchicine (B1669291) binding site. acs.orgnih.govacs.org
Docking studies of analogous benzamide (B126) derivatives into the colchicine binding site of tubulin have revealed a consistent pattern of interactions. acs.orgnih.govtandfonline.com It is plausible that this compound would adopt a similar binding mode. The benzamide moiety can form crucial hydrogen bonds with residues such as Asn101, while the dichlorobenzyl group would likely occupy a hydrophobic pocket, forming van der Waals interactions with surrounding nonpolar residues. tandfonline.com The oxygen atom of the ether linkage may also act as a hydrogen bond acceptor with other residues in the binding site. The precise geometry and energy of these interactions can be quantified through docking scores, providing a rational basis for its predicted biological activity.
| Interacting Residue | Interaction Type | Significance in Benzamide Derivative Binding |
| Asn101 | Hydrogen Bond | Often interacts with amide or other polar groups, crucial for anchoring the ligand. tandfonline.com |
| Asn258β | Hydrogen Bond | Can interact with methoxy (B1213986) or other hydrogen bond acceptors on the ligand. nih.gov |
| Ala180α | Hydrogen Bond | May form hydrogen bonds with nitrogen atoms in heterocyclic rings of analogs. nih.gov |
| Cys239 | Covalent Modification | Some benzamide analogs have been shown to covalently modify this residue. acs.org |
| Thr179 | Hydrophobic Interaction | Contributes to the hydrophobic pocket that accommodates aromatic rings. |
| Val318 | Hydrophobic Interaction | Forms part of the hydrophobic pocket, interacting with the benzyl (B1604629) group of the ligand. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of both the ligand and the protein over time. mdpi.com For this compound, MD simulations would be crucial for assessing the stability of its complex with a target like tubulin and for refining the binding mode predicted by docking. mdpi.comresearchgate.net
By simulating the movements of atoms in the complex over nanoseconds or even microseconds, MD can reveal important conformational changes that occur upon ligand binding. researchgate.net Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration (Rg) to monitor the compactness of the complex. mdpi.com Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.com
| MD Simulation Metric | Information Gained | Relevance to this compound |
| Root-Mean-Square Deviation (RMSD) | Stability of the ligand-protein complex over time. mdpi.com | A stable RMSD would indicate a persistent and favorable binding mode with the target. |
| Root-Mean-Square Fluctuation (RMSF) | Flexibility of individual amino acid residues in the protein. mdpi.com | Highlights which parts of the binding site are most affected by the ligand's presence. |
| Radius of Gyration (Rg) | Compactness and overall shape of the protein-ligand complex. mdpi.com | Changes in Rg can indicate significant conformational shifts upon binding. |
| Hydrogen Bond Analysis | Persistence and dynamics of hydrogen bonds. | Identifies the most stable and critical hydrogen bond interactions. |
| Binding Free Energy (e.g., MM/GBSA) | Quantitative estimation of binding affinity. mdpi.com | Provides a more accurate prediction of how tightly the compound binds to its target. |
Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF), provide fundamental insights into the electronic properties of a molecule. nih.govbohrium.comrjptonline.org For this compound, these methods can be used to understand its intrinsic reactivity, stability, and spectroscopic properties.
DFT calculations, particularly with hybrid functionals like B3LYP, are well-suited for studying the electronic structure of organic molecules. rjptonline.org These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. rjptonline.org Furthermore, these calculations can generate a map of the molecular electrostatic potential (MEP), which visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for non-covalent interactions. researchgate.net
| Quantum Calculation Application | Insights for this compound |
| HOMO-LUMO Energy Gap Calculation | Predicts chemical reactivity and kinetic stability. rjptonline.org |
| Molecular Electrostatic Potential (MEP) Mapping | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Quantifies intramolecular charge transfer and delocalization. researchgate.net |
| Vibrational Frequency Calculation | Predicts infrared and Raman spectra for structural confirmation. researchgate.net |
| Bond Dissociation Energy Calculation | Predicts the strength of chemical bonds. |
De Novo Design and Virtual Screening of Related Analogs
Building upon the structural and electronic insights gained from docking and quantum chemical calculations, computational methods can be used to design or discover new molecules with potentially improved properties. De novo design algorithms can generate novel molecular structures that fit the steric and electronic constraints of a target's binding site. Virtual screening, on the other hand, involves computationally searching large libraries of existing compounds to identify those that are likely to bind to a specific target. nih.govacs.org
For this compound, a pharmacophore model could be developed based on its key interaction features within the tubulin binding site. nih.gov This model, which defines the essential 3D arrangement of functional groups required for activity, can then be used to search virtual libraries for compounds that match these features. nih.govnih.gov This approach can rapidly identify diverse chemical scaffolds that may have similar biological activity, potentially leading to the discovery of novel and more potent tubulin inhibitors.
| Virtual Screening Workflow Step | Description |
| 1. Target Selection and Preparation | Choosing the protein of interest (e.g., tubulin) and preparing its 3D structure. |
| 2. Ligand Database Preparation | Assembling a large collection of small molecules to be screened. |
| 3. Docking-Based Screening | Docking each molecule in the library into the target's binding site and scoring them. nih.gov |
| 4. Pharmacophore-Based Screening | Searching for molecules that match a pre-defined pharmacophore model. nih.gov |
| 5. Filtering and Hit Selection | Applying filters (e.g., drug-likeness, ADMET properties) and selecting the top-scoring compounds. nih.gov |
| 6. Experimental Validation | Testing the selected hits in biological assays to confirm their activity. |
Prediction of Biological Activity and Target Identification
Computational methods play a crucial role in predicting the biological activity of a compound and in identifying its most likely molecular targets. For this compound, its structural similarity to known tubulin inhibitors strongly suggests that it will exhibit antitumor activity by disrupting microtubule dynamics. acs.orgnih.govacs.orgtandfonline.comtandfonline.com
Preclinical Pharmacokinetic Pk Research Non Human Systems
In Vitro Metabolic Stability and Metabolite Identification in Animal Hepatocytes/Microsomes
The initial assessment of a compound's metabolic fate is crucial and is often conducted using in vitro systems derived from animal and human liver tissues, such as hepatocytes and microsomes. nih.govpatsnap.com These systems contain the primary enzymes responsible for drug metabolism.
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability in the body. This is typically evaluated by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. nih.gov The data from these assays are used to calculate the intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for the compound. For instance, studies on other compounds have shown a range of intrinsic clearances in different species. For example, the intrinsic clearance for the bacterial β-glucuronidase inhibitor UNC10201652 was found to be 48.1, 115, and 194 μL/min/mg in human, mouse, and rat liver microsomes, respectively. nih.gov Similarly, in hepatocytes, the intrinsic clearances were 20.9, 116, and 140 μL/min/10^6 cells for human, mouse, and rat, respectively. nih.gov Such data, if available for 4-[(2,4-Dichlorobenzyl)oxy]benzamide, would provide an early indication of its likely clearance in vivo.
Metabolite identification is another critical component of these in vitro studies. Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify the chemical structures of metabolites formed. nih.gov This information is vital for understanding the pathways of biotransformation and for identifying any potentially active or toxic metabolites. For example, in studies with the compound ETN101, thirty-four metabolites were identified in hepatocytes from five different species. allucent.com A similar investigation for this compound would aim to characterize its metabolic profile across various preclinical species to identify a suitable species for further toxicological studies, ideally one that shows a similar metabolic profile to humans.
Table 1: Illustrative In Vitro Metabolic Stability Data in Liver Microsomes This table is for illustrative purposes only and does not represent actual data for this compound.
| Species | Intrinsic Clearance (CLint) (μL/min/mg protein) | Half-life (t1/2) (min) |
|---|---|---|
| Mouse | - | - |
| Rat | - | - |
| Dog | - | - |
| Monkey | - | - |
| Human | - | - |
Absorption and Distribution Profiling in Animal Models
Following in vitro assessments, the absorption and distribution of a compound are investigated in whole animal models. These studies are essential for understanding how a compound enters the systemic circulation and where it subsequently travels within the body. aplanalytics.comnih.gov
Absorption profiling determines the rate and extent to which a drug is absorbed from its site of administration. For orally administered compounds, this involves passage through the gastrointestinal tract. aplanalytics.com The bioavailability, which is the fraction of the administered dose that reaches the systemic circulation, is a key parameter determined in these studies. Animal models, such as rats and dogs, are commonly used for these initial assessments. nih.gov
Distribution studies aim to understand how a compound is distributed among various tissues and organs. nih.gov Techniques like whole-body autoradiography, which involves administering a radiolabeled version of the compound, can provide a visual representation of its distribution. nih.gov Alternatively, tissue homogenate analysis following compound administration allows for the quantification of the drug in specific organs. Mass spectrometry imaging (MSI) is an emerging technique that can provide spatial distribution information of a drug and its metabolites within tissue sections. nih.gov Understanding the tissue distribution of this compound would be critical for identifying target organs for efficacy and potential sites of toxicity.
Blood-to-Plasma Partition Ratios in Preclinical Species
The blood-to-plasma partition ratio (B/P ratio) is a measure of the distribution of a compound between the red blood cells and plasma. nih.govresearchgate.net This parameter is important because pharmacokinetic parameters are often determined from plasma concentrations. nih.gov If a compound extensively partitions into red blood cells (a B/P ratio greater than 1), then plasma concentrations may not accurately reflect the total amount of drug in the blood, potentially leading to an underestimation of the clearance and volume of distribution. nih.govresearchgate.net
The B/P ratio is typically determined in vitro by incubating the compound with fresh whole blood from various preclinical species and humans. patsnap.comnih.gov After incubation, the blood is separated into plasma and red blood cells, and the concentration of the compound in each fraction is measured. patsnap.com This allows for the calculation of the B/P ratio. For example, the blood to plasma concentration ratio for the compound KBP-7018 was determined to be 0.8. youtube.com Determining the B/P ratio for this compound across different species would be essential for the correct interpretation of its pharmacokinetic data and for the accurate extrapolation of this data to humans.
Table 2: Illustrative Blood-to-Plasma Partition Ratios This table is for illustrative purposes only and does not represent actual data for this compound.
| Species | Blood-to-Plasma Ratio (B/P) |
|---|---|
| Mouse | - |
| Rat | - |
| Dog | - |
| Monkey | - |
| Human | - |
Allometric Scaling for Interspecies Extrapolation in Research
Allometric scaling is a mathematical method used to extrapolate pharmacokinetic parameters from preclinical animal species to humans. patsnap.comallucent.com This approach is based on the principle that many physiological and pharmacokinetic parameters, such as clearance and volume of distribution, scale with body weight across species in a predictable manner. aplanalytics.commetajournal.com The general allometric equation is Y = aW^b, where Y is the pharmacokinetic parameter of interest, W is the body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent. aplanalytics.com
To perform allometric scaling, pharmacokinetic data are typically collected from at least three different animal species (e.g., mouse, rat, and dog). The logarithmic-transformed pharmacokinetic parameters are then plotted against the logarithmic-transformed body weights, and a regression analysis is performed to determine the allometric equation. This equation can then be used to predict the corresponding pharmacokinetic parameter in humans.
While allometric scaling is a valuable tool in drug development, it is not without its limitations. allucent.com Differences in drug metabolism pathways and transporter activities between species can lead to inaccurate predictions. nih.gov Therefore, it is often used in conjunction with other methods, such as in vitro-in vivo correlations, to improve the accuracy of human pharmacokinetic predictions. For this compound, a successful allometric scaling exercise would provide crucial estimates of its human pharmacokinetic profile, guiding the design of first-in-human clinical trials.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Confirmation and Elucidation
Spectroscopic methods are indispensable for the initial confirmation and detailed elucidation of the molecular structure of 4-[(2,4-Dichlorobenzyl)oxy]benzamide. These techniques probe the molecule's atomic and electronic features, providing a fingerprint for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be utilized.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the benzamide (B126) and dichlorobenzyl rings would appear in the downfield region (typically δ 7-8 ppm). The methylene (B1212753) protons of the benzyl (B1604629) group (-O-CH₂-) would likely appear as a singlet around δ 5.0-5.5 ppm, shifted downfield due to the adjacent oxygen atom. libretexts.orgrsc.org The amide protons (-CONH₂) would present as a broad singlet, the chemical shift of which can be solvent-dependent. rsc.org
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbonyl carbon of the amide would be found significantly downfield (around 165-170 ppm). rsc.org Carbons attached to the chlorine atoms and the ether oxygen would also exhibit characteristic shifts.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display several key absorption bands. nih.gov A strong absorption band for the C=O (carbonyl) stretch of the primary amide would be anticipated around 1640-1680 cm⁻¹. nih.gov The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3200-3400 cm⁻¹. The C-O-C ether linkage would likely show a characteristic stretching vibration in the 1250-1050 cm⁻¹ range. libretexts.org Additionally, C-Cl stretching vibrations from the dichlorobenzyl group would be expected in the 800-700 cm⁻¹ region. theaic.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. A key fragmentation pathway would likely involve the cleavage of the benzyl ether bond, leading to the formation of a dichlorobenzyl cation (m/z 159/161/163, showing a characteristic isotopic pattern for two chlorine atoms) and a 4-hydroxybenzamide (B152061) radical cation. researchgate.netnist.govcore.ac.uk Another common fragmentation for benzamides is the loss of the amino group (-NH₂). researchgate.netnist.gov
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Signals/Bands |
|---|---|
| ¹H NMR | Aromatic protons (δ 7-8), -OCH₂- protons (δ ~5.2), -CONH₂ protons (variable) |
| ¹³C NMR | C=O carbon (δ ~168), Aromatic carbons, -OCH₂- carbon, C-Cl carbons |
| IR (cm⁻¹) | N-H stretch (~3350, 3180), C=O stretch (~1660), C-O stretch (~1250, 1050), C-Cl stretch (~800-700) |
| Mass Spec (m/z) | Molecular ion, Dichlorobenzyl fragment (159), Benzoyl fragment (105), Phenyl fragment (77) |
Chromatographic Methods (e.g., HPLC-MS/MS, GC-MS) for Purity Assessment and Quantitative Analysis in Biological Matrices
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration in complex mixtures, such as biological fluids.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for quantifying compounds in biological matrices like plasma or urine. nih.govresearchgate.net A reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase gradient of acetonitrile (B52724) and water (often with additives like formic acid to improve ionization). mdpi.com The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, would be tuned to detect the specific precursor ion of this compound and one or more of its characteristic product ions. researchgate.net This high selectivity allows for accurate quantification even at very low concentrations, making it ideal for pharmacokinetic studies.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of volatile and thermally stable compounds. longdom.orgyoutube.com For this compound, derivatization might be necessary to increase its volatility and thermal stability, for instance, by silylating the amide group. longdom.org The gas chromatograph separates the components of the sample, and the mass spectrometer provides identification based on their mass spectra. This technique is excellent for identifying and quantifying volatile organic impurities that may be present from the synthesis process. tdi-bi.comnih.gov
Table 2: Typical Parameters for Chromatographic Analysis
| Method | Column | Mobile/Carrier Gas | Detection | Application |
|---|---|---|---|---|
| HPLC-MS/MS | C18 Reversed-Phase | Acetonitrile/Water Gradient | Tandem Mass Spectrometry (MRM) | Quantitative analysis in plasma |
| GC-MS | Capillary (e.g., HP-5MS) | Helium | Mass Spectrometry (Scan or SIM) | Purity assessment, impurity profiling |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of this compound, the precise spatial arrangement of its atoms, as well as bond lengths and angles, can be determined. nih.govnih.gov This technique would confirm the connectivity established by NMR and also reveal conformational details, such as the dihedral angles between the aromatic rings. nih.gov Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide group, that dictate the crystal packing. mdpi.comresearchgate.net
Table 3: Illustrative Crystallographic Data for a Benzamide Derivative
| Parameter | Example Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 22.876 |
| β (°) | 98.76 |
| Z | 4 |
High-Throughput Screening Methodologies for Biological Evaluation
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. researchgate.netnih.gov Given that many benzamide-containing molecules are enzyme inhibitors, HTS assays for this compound would likely focus on its potential to inhibit specific enzymes. mdpi.com These assays are typically performed in microtiter plates (e.g., 384- or 1536-well formats) and utilize a readout that can be measured quickly and automatically, such as fluorescence, luminescence, or absorbance. nih.govnih.govscienceopen.com For example, if the target were a protease, a fluorogenic substrate could be used that only fluoresces upon cleavage by the enzyme; an inhibitor would thus reduce the fluorescent signal. The results of HTS can identify "hits"—compounds that show activity in the primary screen—which are then subjected to further, more detailed biological and analytical characterization.
Table 4: Example of a High-Throughput Screening Cascade
| Stage | Assay Type | Format | Purpose |
|---|---|---|---|
| Primary Screen | Fluorescence-based enzyme assay | 1536-well | Identify initial "hits" |
| Confirmatory Screen | Same as primary, single concentration | 384-well | Confirm activity and eliminate false positives |
| Dose-Response | Same as primary, multiple concentrations | 384-well | Determine potency (e.g., IC₅₀) |
| Orthogonal Assay | Different detection method (e.g., absorbance) | 96-well | Confirm activity through a different mechanism |
Future Research Directions and Interdisciplinary Applications
Exploration of Novel Therapeutic Indications Based on Preclinical Findings
Preclinical studies have provided a foundation for exploring new therapeutic uses for 4-[(2,4-Dichlorobenzyl)oxy]benzamide, primarily centered on its modulation of the glutamatergic system. Research suggests that as a selective mGlu2/3 receptor agonist, this compound holds potential for treating various psychiatric disorders. nih.govjst.go.jp
Key preclinical findings indicate that MGS-0028 can ameliorate specific behavioral and cognitive deficits in animal models. For instance, in mice lacking the pituitary adenylate cyclase-activating polypeptide (PACAP), which serve as a model for psychiatric conditions like schizophrenia and attention-deficit/hyperactivity disorder, MGS-0028 was shown to improve impairments in recognition memory. nih.gov The same study also noted improvements in hyperactivity and jumping behaviors. nih.gov These results point towards a potential therapeutic role for the compound in addressing cognitive and psychomotor abnormalities associated with certain neuropsychiatric conditions. nih.govjst.go.jp Further investigations could expand into other areas where mGlu2/3 receptor modulation is considered a viable therapeutic strategy, such as anxiety disorders and other central nervous system (CNS) indications. nih.gov
| Animal Model | Observed Effects of MGS-0028 | Potential Therapeutic Implication | Reference |
|---|---|---|---|
| PACAP-deficient mice | Improved recognition memory | Cognitive deficits in psychiatric disorders | nih.gov |
| PACAP-deficient mice | Reduced hyperactivity and jumping behaviors | Psychomotor abnormalities in psychiatric disorders | nih.gov |
| Isolation-reared mice | Reversal of abnormal behaviors | Behavioral symptoms of psychiatric disorders | jst.go.jp |
Application in Chemical Biology and Probe Development
The high selectivity of this compound for mGlu2/3 receptors makes it a valuable candidate for development as a chemical probe. nih.gov Chemical probes are small molecules used to study the function of proteins and biological pathways in a cellular or in vivo context. nih.govnih.gov The utility of such a probe is determined by its potency and, crucially, its selectivity for the intended target over other related proteins.
Developing MGS-0028 into a validated chemical probe would enable researchers to dissect the specific roles of mGlu2/3 receptors in various physiological and pathological processes with greater precision. researchgate.net Such a tool would be instrumental in:
Mapping the downstream signaling pathways activated by mGlu2/3 receptors.
Identifying novel protein-protein interactions involving these receptors.
Validating mGlu2/3 receptors as therapeutic targets in a wider range of diseases.
Further derivatization of the MGS-0028 scaffold could lead to the creation of tool compounds with specific properties, such as fluorescent tags for imaging studies or biotin labels for affinity purification experiments, thereby expanding its application in chemical biology.
Development of Advanced Delivery Systems for Preclinical Investigation
To fully explore the therapeutic potential of this compound in more complex preclinical models, the development of advanced delivery systems is a critical next step. The efficacy of a drug candidate is often limited by its pharmacokinetic properties, such as solubility, stability, and its ability to cross biological membranes like the blood-brain barrier.
Future research could focus on formulating MGS-0028 using various drug delivery technologies to optimize its performance in vivo. nih.gov Potential strategies include:
Liposomal Encapsulation: Encapsulating the compound in liposomes could enhance its stability and modify its distribution profile within the body. nih.gov
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled and sustained release of the compound, potentially improving its therapeutic window. mdpi.com
Receptor-Mediated Delivery: For CNS applications, conjugating the compound to ligands that target specific receptors at the blood-brain barrier could facilitate its transport into the brain.
These advanced formulations would be invaluable for conducting more extensive preclinical studies to evaluate the compound's efficacy and mechanism of action in models of chronic neurological and psychiatric disorders.
Integration of Omics Data for Systems-Level Understanding of Compound Effects
A systems-level understanding of how this compound affects biological systems can be achieved through the integration of multi-omics data. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound. nih.govnih.gov
Future studies could employ these technologies to:
Identify Biomarkers: Analyze changes in gene expression, protein levels, or metabolite concentrations in response to treatment to identify potential biomarkers of drug response or target engagement.
Elucidate Mechanism of Action: Map the global cellular pathways modulated by MGS-0028 to uncover novel mechanisms of action beyond direct mGlu2/3 receptor agonism.
Predict Off-Target Effects: Use proteomic profiling to identify unintended protein interactions, which can help in predicting potential side effects early in the development process.
By integrating these large-scale datasets, researchers can build computational models to simulate the compound's effects, leading to more informed decisions in the drug development pipeline and potentially personalizing therapeutic strategies. nih.gov
Collaborative Research Opportunities in Academia and Industry
The continued development of this compound from a preclinical candidate to a potential therapeutic agent will benefit significantly from collaborations between academic institutions and the pharmaceutical industry. nih.gov Such partnerships can leverage the unique strengths of each sector to accelerate research and development. asme.org
Academia: University labs can continue to conduct fundamental research to explore the compound's mechanism of action, discover new therapeutic indications, and develop novel applications in chemical biology. mdpi.com
Industry: Pharmaceutical companies can provide the resources and expertise necessary for formal drug development, including medicinal chemistry optimization, advanced formulation, toxicology studies, and clinical trials.
These collaborations can take various forms, including sponsored research agreements, technology transfer agreements, and participation in research consortia. nih.govmdpi.com By fostering a close and synergistic relationship, academic and industry partners can harness the full potential of promising compounds like MGS-0028 to address unmet medical needs.
Q & A
Q. What are the optimal synthetic routes for 4-[(2,4-Dichlorobenzyl)oxy]benzamide, and how can purity be ensured post-synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution by reacting 4-hydroxybenzamide with 2,4-dichlorobenzyl bromide in a polar aprotic solvent (e.g., DMF) under reflux (4–6 hours) with a base like K₂CO₃ to deprotonate the phenolic oxygen. Post-synthesis, purification is critical: use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity. Analytical techniques such as HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR should confirm structural integrity and purity .
Q. How can researchers characterize the electronic and steric effects of the 2,4-dichlorobenzyl moiety on benzamide’s reactivity?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). Compare with experimental data from UV-Vis spectroscopy (λmax shifts) and IR spectroscopy (C=O and C-Cl stretching frequencies). Substituent effects can also be probed via Hammett plots using derivatives with varying electron-withdrawing/donating groups .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for dichlorobenzyl), amide NH (δ 8.1–8.3 ppm), and benzamide carbonyl (δ ~165 ppm).
- FT-IR : Confirm C=O stretch (~1680 cm⁻¹) and C-O-C ether linkage (~1240 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error. Cross-reference with computational predictions (e.g., m/z via ChemDraw) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?
- Methodological Answer : Conduct a systematic meta-analysis of published bioactivity data, focusing on variables such as:
- Assay conditions (pH, temperature, cell line/pathogen strain).
- Solubility effects (use DMSO vs. aqueous buffers).
- Metabolite interference (e.g., LC-MS/MS to detect degradation products).
Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. whole-cell efficacy) .
Q. What computational strategies are effective for predicting the binding affinity of this compound to target proteins?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability. Use free-energy perturbation (FEP) or MM-PBSA to calculate ΔGbinding. Cross-validate with experimental IC₅₀ values from enzyme inhibition assays. Leverage cheminformatics tools (e.g., Schrödinger Suite) for pharmacophore modeling .
Q. How can factorial design optimize reaction conditions for scaling up this compound synthesis?
- Methodological Answer : Implement a 2³ factorial design to test variables:
Q. What strategies mitigate data variability in stability studies of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Use deuterated solvents in NMR to track degradation pathways. Apply QbD (Quality by Design) principles to identify critical parameters (e.g., pH, light exposure). Compare with computational degradation models (e.g., Zeneth Software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
